Beclamide - 501-68-8

Beclamide

Catalog Number: EVT-315224
CAS Number: 501-68-8
Molecular Formula: C10H12ClNO
Molecular Weight: 197.66 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Beclamide is a member of benzenes.
Beclamide (N-benzyl-B-chloropropionamide) is a no longer used drug that possesses anticonvulsant and sedative activity. It was studied in the 1950s for generalised tonic-clonic seizures but was not effective for absence seizures.

Aminobeclamide (N-(p-aminobenzyl)-β-chloropropionamide)

    Compound Description: Aminobeclamide is a derivative of beclamide with a primary amine group substituted at the para position of the benzene ring. It exhibits inhibitory effects on socially offensive behavior. []

    Relevance: Aminobeclamide is structurally similar to beclamide and demonstrates comparable pharmacological activity. Studies suggest that aminobeclamide is potentially more potent than beclamide in inhibiting socially offensive behavior in mice. []

N-(4-hydroxybenzyl)-3-chloropropionamide (4-hydroxybeclamide)

    Compound Description: 4-hydroxybeclamide is a major metabolite of beclamide in humans. It is formed by hydroxylation of the benzene ring. This metabolite is further conjugated with sulfate or glucuronic acid before excretion. []

    Relevance: As a major metabolite, 4-hydroxybeclamide provides insight into the metabolic pathway of beclamide in humans. The presence of this metabolite indicates that beclamide undergoes phase I metabolism (hydroxylation) and phase II metabolism (conjugation) in the body. []

N-(4-hydroxybenzyl-3-chloro-2-hydroxypropionamide (Dihydroxybeclamide)

    Compound Description: Dihydroxybeclamide is a minor metabolite of beclamide identified in human urine. It is formed by hydroxylation of both the benzene ring and the propionamide side chain of beclamide. []

    Relevance: Similar to 4-hydroxybeclamide, the presence of dihydroxybeclamide further supports the metabolic pathway of beclamide involving hydroxylation and subsequent conjugation. This metabolite contributes to a small percentage of the total beclamide metabolites excreted. []

Hippuric acid

    Relevance: Hippuric acid is a major metabolite of beclamide in humans. [] Its presence as a metabolite suggests that beclamide undergoes metabolic breakdown, likely involving the cleavage of the amide bond, leading to the formation of benzoic acid. Benzoic acid is then further metabolized to hippuric acid in the body. []

Benzoic acid

    Relevance: Benzoic acid is a minor metabolite identified during the metabolism of beclamide in humans. [] Its formation likely precedes the generation of hippuric acid, highlighting a sequential metabolic pathway of beclamide involving the breakdown of the parent compound and subsequent biotransformation of the resulting intermediates. []

4-Hydroxybenzoic acid

    Relevance: 4-Hydroxybenzoic acid has been identified as a minor metabolite of beclamide in humans. [] Its presence suggests an additional pathway in beclamide metabolism, where hydroxylation of the benzene ring may occur before or after the cleavage of the amide bond. This finding adds another layer of complexity to the metabolic fate of beclamide. []

2-Alkyl- and 2,2-Dialkyl-N-benzylcyanoacetamide derivatives

    Compound Description: These compounds represent a series of beclamide analogs where the chlorine atom in the propionamide side chain is replaced with a cyano group, and alkyl substituents are introduced at the alpha position. []

    Relevance: These derivatives were synthesized to explore the structure-activity relationships of beclamide and investigate the impact of these structural modifications on anticonvulsant activity. The research aimed to identify compounds with improved efficacy or reduced toxicity compared to beclamide. []

Source

Beclamide's chemical structure can be represented by the formula C10H12ClNOC_{10}H_{12}ClNO, with a molecular weight of approximately 197.66 g/mol. It has been referenced in various scientific literature, including studies on its synthesis and pharmacological properties .

Classification

Beclamide is classified as a sedative and anticonvulsant agent, although it does not fall under any specific therapeutic category today due to its lack of effectiveness in treating seizures. It is categorized as a small organic molecule in chemical databases like DrugBank, where it is listed under the accession number DB09011 .

Synthesis Analysis

Methods

The synthesis of beclamide has been documented in various studies, notably involving the reaction of benzylamine with β-chloropropionyl chloride. This process typically includes the following steps:

  1. Preparation of β-Chloropropionyl Chloride: This intermediate can be synthesized through chlorination reactions involving propionic acid derivatives.
  2. Amidation Reaction: The β-chloropropionyl chloride is then reacted with benzylamine under controlled conditions to yield beclamide.

Technical details regarding this synthesis often highlight the importance of controlling reaction conditions such as temperature and solvent choice to optimize yield and purity .

Molecular Structure Analysis

Structure

The molecular structure of beclamide features a benzyl group attached to a β-chloropropionamide moiety. This configuration includes:

  • A benzene ring (C6H5) connected to a carbon chain.
  • A chlorinated propionamide functional group, which contributes to its pharmacological activity.

Data

The structural representation can be depicted using various chemical notation systems, including SMILES and InChI formats:

  • SMILES: Cc1ccccc1C(=O)NCC(Cl)C
  • InChI: InChI=1S/C10H12ClNO/c11-9(8-12)7-10-5-3-1-2-4-6-10/h1-6H,7-8H2,(H,12)

These representations are crucial for computational modeling and further chemical analysis .

Chemical Reactions Analysis

Reactions

Beclamide participates in several chemical reactions typical for amides and chlorinated compounds. Notable reactions include:

  • Hydrolysis: Under acidic or basic conditions, beclamide can hydrolyze to form benzylamine and β-chloropropionic acid.
  • Reduction: It can also undergo reduction reactions to yield amine derivatives.

Technical details regarding these reactions often focus on optimizing conditions such as pH and temperature to enhance yields .

Mechanism of Action

Process

Beclamide's mechanism of action is primarily attributed to its effects on neurotransmitter systems in the central nervous system. It exhibits sedative effects likely through:

  • GABAergic Activity: Enhancing gamma-aminobutyric acid (GABA) activity, which is crucial for inhibitory neurotransmission.

This mechanism suggests potential interactions with GABA receptors, although specific binding affinities and detailed pathways remain less documented due to its limited clinical use .

Data

Pharmacological studies have indicated that while beclamide exhibits some anticonvulsant properties, its efficacy is significantly lower than that of other contemporary medications used for seizure disorders .

Physical and Chemical Properties Analysis

Physical Properties

Beclamide is characterized by the following physical properties:

  • State: Solid
  • Solubility: Water solubility is approximately 0.436 mg/mL.
  • Melting Point: Specific melting point data are not widely reported but are essential for practical handling.

Chemical Properties

Key chemical properties include:

  • Chemical Formula: C10H12ClNOC_{10}H_{12}ClNO
  • LogP (Partition Coefficient): Approximately 1.61, indicating moderate lipophilicity.
  • pKa Values: The strongest acidic pKa is around 15.03, suggesting weak acidity.

These properties are relevant for understanding the compound's behavior in biological systems and its potential interactions with other drugs .

Applications

Scientific Uses

Although beclamide is no longer used clinically, it has historical significance in pharmacological research as an anticonvulsant agent. Its study has contributed to understanding the mechanisms of action for similar compounds and has provided insights into drug development processes involving chlorinated amides.

Research into beclamide also serves as a basis for developing new synthetic methods for related compounds that may have improved efficacy or safety profiles in treating neurological disorders .

Introduction to Beclamide

Historical Context and Discovery

Beclamide emerged during the 1950s as part of the first wave of synthetic anticonvulsants developed to address epilepsy. Marketed under numerous brand names including Nydrane, Hibicon, Posedrine, Chloracon, and Seclar, it was primarily indicated for generalized tonic-clonic seizures but proved ineffective against absence seizures [2]. The compound was discovered through systematic screening of chlorinated organic molecules for central nervous system effects, a common approach during that era of empirical pharmacology. By the 1960s, its clinical use had significantly declined due to the introduction of more effective antiepileptic drugs with improved safety profiles [1].

Interest in beclamide experienced an unexpected resurgence in the 1990s when researchers observed its effects on behavioral disturbances in mentally handicapped epileptic patients. Clinical studies noted reductions in anxiety, impulsivity, and antisocial behaviors, along with mood-stabilizing effects [1]. This led to exploratory research into its potential application for psychiatric conditions, including as an adjunct in schizophrenia therapy. A 1990 clinical study investigated its utility alongside neuroleptics for schizophrenic psychoses, though this application never gained widespread adoption [2] [3]. The compound's mechanism remained poorly understood for over three decades after its introduction, highlighting the empirical nature of early neuropharmacology [1] [6].

Chemical Classification and Nomenclature

Beclamide belongs to the chemical class of benzene and substituted derivatives, specifically categorized as a secondary carboxylic acid amide. Its systematic IUPAC name is N-benzyl-3-chloropropanamide, reflecting its structural components: a benzyl group attached to the nitrogen atom of a 3-chloropropanamide chain [1] [4]. The molecular formula is C₁₀H₁₂ClNO, with an average molecular weight of 197.661 g/mol and a monoisotopic mass of 197.060741718 g/mol [1].

Table 1: Chemical Identification Data for Beclamide

PropertyValue
CAS Registry Number501-68-8
Chemical FormulaC₁₀H₁₁₂ClNO
IUPAC NameN-benzyl-3-chloropropanamide
SynonymsBenzchlorpropamide, Chloracon, Hibicon, Neuracen, Posedrine, Seclar [2] [7]
SMILES NotationClCCC(=O)NCC1=CC=CC=C1
InChI KeyJPYQFYIEOUVJDU-UHFFFAOYSA-N
Structure TypeAromatic homomonocyclic compound
ATC CodeN03AX30 (Other antiepileptics) [9]

Beclamide's structure consists of a chloroalkyl chain (3-chloropropanamide) linked to a benzyl group through an amide bond. This configuration confers specific physicochemical properties, including moderate lipophilicity (predicted logP = 1.69) that influences blood-brain barrier penetration [1] [4]. The compound typically presents as a solid at room temperature, with a melting point of 94°C. It exhibits limited aqueous solubility (0.436 mg/mL) but better solubility in organic solvents like chloroform and methanol [7].

Regulatory and Approval Status Across Jurisdictions

Beclamide's regulatory journey reflects its limited therapeutic profile and eventual obsolescence. The compound was never approved by the United States Food and Drug Administration (FDA) and similarly failed to gain approval in other major pharmaceutical markets including Canada, the European Union, and Japan during its active development period [1] [8]. Its use appears to have been confined to certain European countries under national authorizations rather than harmonized regulatory approvals.

Table 2: Historical Brand Names and Jurisdictions of Availability

Brand NameMarketing Authorization HolderKnown Jurisdictions
NydraneNot specifiedHistorical European markets
HibiconNot specifiedHistorical European markets
PosedrineNot specifiedHistorical European markets
SeclarNot specifiedHistorical European markets
ChloraconNot specifiedHistorical European markets

By the late 20th century, beclamide had been discontinued worldwide due to the availability of safer, more effective alternatives and limited commercial interest [1] [2]. Modern regulatory databases, including Health Canada's Regulatory Decision Summaries and Japan's PMDA review reports, contain no active listings for beclamide-containing products [5] [8]. Its only contemporary regulatory classification appears in Brazil's controlled substances list (Class C1), which references historical rather than current use [2]. The World Health Organization's ATC classification system maintains the code N03AX30 ("Other antiepileptics") for beclamide, acknowledging its historical therapeutic category despite its discontinued status [9].

Table 3: Current Regulatory Status of Beclamide

JurisdictionRegulatory AgencyCurrent StatusClassification
United StatesFDANever approvedUnapproved drug
European UnionEMADiscontinuedNo current authorization
JapanPMDANot approvedUnapproved drug
BrazilAnvisaClass C1 controlled substanceHistorical classification [2]
CanadaHealth CanadaNo market authorizationUnapproved drug [8]

The compound remains available for research purposes through chemical suppliers (e.g., TRC, Biosynth Carbosynth) typically packaged in quantities of 2-2.5g under inert gas at controlled temperatures [7]. Its primary contemporary scientific relevance lies in its utility as a tool compound for studying metabolic pathways, particularly benzene ring hydroxylation and conjugate formation (glucuronidation and sulfation) [3].

Properties

CAS Number

501-68-8

Product Name

Beclamide

IUPAC Name

N-benzyl-3-chloropropanamide

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

InChI

InChI=1S/C10H12ClNO/c11-7-6-10(13)12-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)

InChI Key

JPYQFYIEOUVJDU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)CCCl

Solubility

5.06e-04 M

Synonyms

eclamide
chloracon
nydrane
Posedrine

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.